molecular formula C11H17BrO2 B14907497 (Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester

(Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester

Katalognummer: B14907497
Molekulargewicht: 261.15 g/mol
InChI-Schlüssel: DJGGRIOCOTZZBZ-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a cyclohexyl group, and an acrylic acid ethyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester typically involves the reaction of cyclohexylacetic acid with bromine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate brominated product, which is then esterified with ethanol to yield the final compound. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-2-bromo-3-phenyl-acrylic acid ethyl ester: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (E)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester: Geometric isomer with different spatial arrangement.

    2-bromo-3-cyclohexyl-propanoic acid ethyl ester: Similar but with a propanoic acid moiety instead of acrylic acid.

Uniqueness

(Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester is unique due to its specific combination of a bromine atom, cyclohexyl group, and acrylic acid ethyl ester moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H17BrO2

Molekulargewicht

261.15 g/mol

IUPAC-Name

ethyl (Z)-2-bromo-3-cyclohexylprop-2-enoate

InChI

InChI=1S/C11H17BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3/b10-8-

InChI-Schlüssel

DJGGRIOCOTZZBZ-NTMALXAHSA-N

Isomerische SMILES

CCOC(=O)/C(=C/C1CCCCC1)/Br

Kanonische SMILES

CCOC(=O)C(=CC1CCCCC1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.